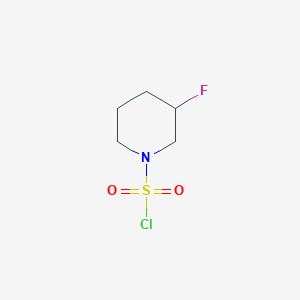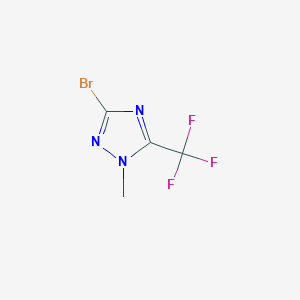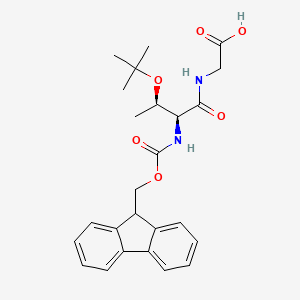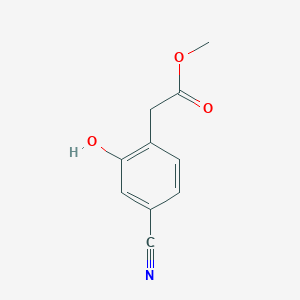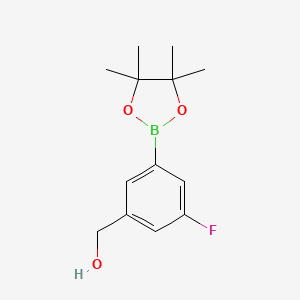
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH
説明
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide, which is used in biochemistry and molecular biology applications. It is a peptide with three amino acids, Fmoc-Lys (Boc)-Ser (Psi(Me,Me)pro)-OH, and is widely used in research and development of therapeutic agents. This peptide is also known as Fmoc-Lysyl-Ser-Pseudoproline and is a derivative of the amino acid L-lysine. This peptide is known to be a highly stable and efficient peptide for use in laboratory experiments.
科学的研究の応用
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH: plays a crucial role in SPPS, which is a preferred method for synthesizing peptides and proteins. This technique involves the sequential addition of amino acid residues to a growing peptide chain while attached to a solid support . The Fmoc group protects the amino terminus during synthesis, and the Boc group protects the side chain of lysine, ensuring specificity and efficiency in the peptide assembly process.
Drug Development
In medicinal chemistry, this compound is used to create peptides that can mimic natural bioactive peptides or create entirely new entities with potential therapeutic effects. Its use in drug development is pivotal for the creation of peptide-based drugs, which are gaining attention due to their high specificity and potency with relatively low toxicity .
Biochemistry Research
The compound is instrumental in studying protein-protein interactions, enzyme-substrate relationships, and other biochemical pathways. By incorporating modified amino acids like Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH into peptides, researchers can investigate the structure-function relationships of proteins .
Pharmacology
In pharmacological research, peptides containing Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH are used to study receptor-ligand interactions and to develop receptor agonists or antagonists. This can lead to the discovery of new drugs that can modulate biological pathways with high precision .
Biotechnology
This compound is used in biotechnological applications such as the production of synthetic antibodies, vaccines, and other biologically active peptides. The ability to introduce specific modifications through SPPS allows for the design of peptides with desired properties for various biotechnological uses .
Organic Synthesis
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH: is also a valuable building block in organic synthesis. It allows chemists to introduce complexity and diversity into organic molecules, which is essential for the synthesis of complex natural products and new materials .
Chemical Engineering
In the field of chemical engineering, this compound is used to optimize the synthesis of peptides on an industrial scale. Its use can improve the efficiency and yield of peptide production processes, which is critical for the commercial production of peptide-based products .
Environmental Science
The adoption of greener solvents and methods in peptide synthesis, including the use of compounds like Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH , is an area of interest in environmental science. This approach aims to reduce the environmental impact of chemical processes and enhance sustainability .
特性
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQJDNYUMSKATK-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



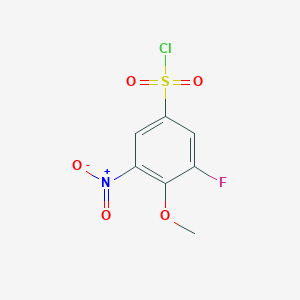
![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)
![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)
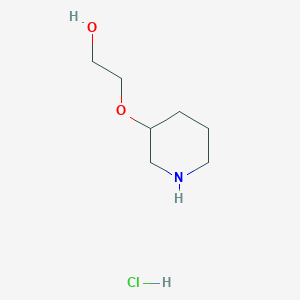
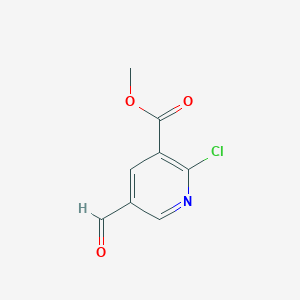


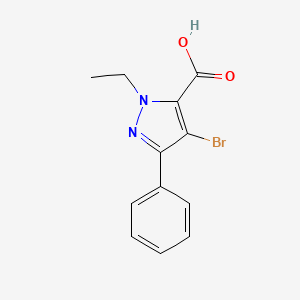
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)
